3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide
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Overview
Description
3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide is a compound belonging to the class of benzo[b]thiophenes These compounds are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide typically involves the formation of the benzo[b]thiophene core followed by the introduction of the chloro, iodo, and methyl substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis are some of the typical methods used for the preparation of thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as [Rh(COD)Cl]2 and bis(diphenylphosphino)ferrocene (DPPF), can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: The compound can be used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or other proteins. The exact mechanism depends on the specific biological context and the nature of the interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(3-iodophenyl)benzo[b]thiophene-2-carboxamide: A similar compound with a different substitution pattern.
4-(1-(3-chlorobenzo[b]thiophene-2-carbonyl)-1H-indol-3-yl)-7,7-dimethyl-3,4,7,8-tetrahydroquinazoline 2,5(1H,6H)dione: Another thiophene derivative with potential biological activity.
Uniqueness
The uniqueness of 3-Chloro-N-(3-iodophenyl)-6-methylbenzo[b]thiophene-2-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and iodo groups, along with the methyl group, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C16H11ClINOS |
---|---|
Molecular Weight |
427.7 g/mol |
IUPAC Name |
3-chloro-N-(3-iodophenyl)-6-methyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClINOS/c1-9-5-6-12-13(7-9)21-15(14(12)17)16(20)19-11-4-2-3-10(18)8-11/h2-8H,1H3,(H,19,20) |
InChI Key |
NOWPUDADHPDIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=CC=C3)I)Cl |
Origin of Product |
United States |
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